(2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin is a stereoisomer of dapagliflozin, a medication primarily used for the management of type 2 diabetes mellitus. It functions as a sodium-glucose cotransporter 2 inhibitor, which helps to lower blood sugar levels by preventing glucose reabsorption in the kidneys. The compound is classified as a small organic molecule and is recognized for its therapeutic applications in diabetes care and potential benefits in cardiovascular health and chronic kidney disease.
Dapagliflozin was first approved by the Food and Drug Administration in 2014. It has various brand names including Farxiga and Forxiga. The compound is classified under the category of antidiabetic agents, specifically as an SGLT2 inhibitor. The structural formula of dapagliflozin is , with a molecular weight of approximately 408.87 g/mol .
The synthesis of (2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin involves several key steps:
The molecular structure of (2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin can be represented as follows:
CCOc1ccccc1Cc2cc(ccc2Cl)[C@@H]3O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3O
This structure features multiple chiral centers which contribute to its biological activity and specificity as an SGLT2 inhibitor .
The chemical reactions involving (2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin primarily focus on its formation through various synthetic pathways:
The mechanism of action for (2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin involves:
Relevant analyses include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation .
(2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin is primarily utilized in:
This compound exemplifies significant advancements in pharmacotherapy for metabolic disorders and continues to be an area of active research within pharmaceutical sciences .
The synthesis of 5-hydroxy dapagliflozin derivatives centers on selective modification of the glucose moiety while preserving the bioactive C-aryl glycoside bond. Industrial routes typically begin with 2,3,4,6-tetraacetyl-α-D-bromoglucose or its benzyl-protected analogs, which undergo transition metal-catalyzed coupling with halogenated benzylphenol intermediates. A patented nickel/copper-catalyzed method uses 1,3-diene ligands (e.g., 1,3-butadiene) to facilitate cross-coupling between glucosyl bromides and aryl Grignard reagents derived from 4-chloro-1-chloro-2-(4-ethoxybenzyl)benzene. This approach achieves yields >85% without requiring cryogenic conditions (reaction temperatures ≥ -10°C), significantly simplifying process scalability [1].
Late-stage hydroxylation at the C5 position employs stereoselective oxidation using TEMPO/PhI(OAc)₂ or platinum-group catalysts (e.g., PtO₂/H₂O₂) to generate the 5-hydroxy derivative while maintaining β-anomeric configuration. Key challenges include preventing over-oxidation and epimerization, addressed through kinetic control strategies (low-temperature additions, substrate-controlled stoichiometry) [5] [8].
Table 1: Key Intermediates for 5-Hydroxy Dapagliflozin Synthesis
Intermediate | Function | Synthetic Role |
---|---|---|
2,3,4,6-Tetraacetyl-α-D-bromoglucose | Glycosyl donor | Electrophile for C-aryl bond formation |
4-Ethoxybenzylmagnesium chloride | Aryl nucleophile | Forms core diarylmethane scaffold |
5-Keto-dapagliflozin | Precursor | Substrate for stereoselective C5 reduction |
Solvent polarity critically influences C5 regioselectivity during metal-catalyzed hydroxylations:
Catalyst design focuses on sterically hindered ligands to shield the anomeric center. Bidentate phosphines (e.g., DtBPF) with Pd(OAc)₂ enable directed C-H oxidation at C5 using tert-butyl hydroperoxide (TBHP) as the terminal oxidant. This system achieves turnover numbers >1,200 and minimizes glucopyranose ring degradation (<2% de-glycosylation) [5].
Table 2: Optimization of Hydroxylation Conditions
Catalyst System | Solvent | Temperature (°C) | C5 Selectivity (%) | Byproducts (%) |
---|---|---|---|---|
NiCl₂/1,3-butadiene | DMF | 60 | 78 | 22 (C3-oxidation) |
CuI/neocuproine | THF | 40 | 92 | 8 (dechlorination) |
Pd(OAc)₂/DtBPF | Toluene | 80 | 95 | 5 (ring cleavage) |
AbCGT/UDP-glucose (enzymatic) | Phosphate buffer/MeOH | 45 | 99 | <1 (di-glycosylation) |
Industrial processes prioritize cost efficiency and robustness, favoring:
In contrast, laboratory routes emphasize flexibility:
Scale-up challenges include catalyst poisoning by halogen impurities (industrial) and UDP-sugar costs (lab-scale enzymatic). Hybrid approaches are emerging, such as enzymatic C-glycosylation followed by industrial-scale catalytic hydroxylation, balancing stereoselectivity and throughput [1] [7] [8].
CAS No.:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.:
CAS No.: 63745-66-4